molecular formula C12H13N3O3 B12127018 Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 94158-08-4

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12127018
CAS No.: 94158-08-4
M. Wt: 247.25 g/mol
InChI Key: YEIOKZIFKHUIRZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Ethyl: This refers to the ethyl group (C₂H₅), which is attached to the triazole ring.

    1-benzyl: The benzyl group (C₆H₅CH₂) is attached at position 1 of the triazole ring.

    5-hydroxy: A hydroxyl group (OH) is present at position 5 of the triazole ring.

    1H-1,2,3-triazole-4-carboxylate: The core structure is a 1,2,3-triazole ring with a carboxylate group (COO⁻) at position 4.

Preparation Methods

The synthetic routes to prepare Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involve the following steps:

    Fischer Indole Synthesis: Start with cyclohexanone and phenylhydrazine hydrochloride. Under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH), you can obtain the tricyclic indole intermediate.

Chemical Reactions Analysis

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can participate in various reactions:

    Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.

    Substitution: The benzyl group can be substituted by various nucleophiles.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Biological Studies: It may exhibit biological activity related to cell signaling pathways.

    Industry: Its synthesis and modification are relevant for drug discovery and materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting cell growth or signaling pathways.

Comparison with Similar Compounds

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate stands out due to its specific combination of functional groups. Similar compounds include other triazoles, but this particular arrangement is less common.

Biological Activity

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate (EBHTC) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

EBHTC has the molecular formula C12_{12}H13_{13}N3_3O3_3 and is classified under the triazole family. Its structure consists of a benzyl group attached to a triazole ring with hydroxyl and carboxylate functional groups, which contribute to its biological activity. The compound's synthesis typically involves click chemistry methods, which enhance its yield and purity.

Antimicrobial Activity

Research indicates that EBHTC exhibits significant antimicrobial properties. A study on related 1-benzyl-1,2,3-triazole derivatives demonstrated their effectiveness against various bacterial strains using broth microdilution methods. The findings revealed that certain derivatives showed selective inhibition against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

CompoundBacterial StrainInhibition Concentration (µg/mL)
EBHTCS. aureus50-400
EBHTCE. coli50-400

Antioxidant Activity

The antioxidant potential of EBHTC has been evaluated using the DPPH assay. Results indicated that compounds with hydroxyl groups significantly scavenged free radicals, demonstrating a correlation between hydroxyl group presence and antioxidant activity . The IC50_{50} values for EBHTC were comparable to standard antioxidants such as Trolox.

CompoundIC50_{50} (mg/mL)
EBHTC0.8 - 2.49
Trolox0.1

Anticancer Activity

EBHTC's anticancer properties have been explored in various cell lines. A notable study evaluated its effects on prostate cancer cell lines PC-3 and DU145. The compound exhibited dose-dependent cytotoxicity with IC50_{50} values indicating significant cell death at specific concentrations over time . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50_{50} (µg/mL) at 24hIC50_{50} (µg/mL) at 48hIC50_{50} (µg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

Case Studies

Case Study: Anticancer Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of EBHTC in reducing tumor growth in xenograft models of breast cancer . The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups.

Case Study: Safety Profile Assessment

Toxicity assessments indicated that EBHTC derivatives generally exhibit low toxicity levels in animal models, with LD50_{50} values exceeding 1000 µg/mL for most compounds tested . This safety profile suggests potential for further development as therapeutic agents.

Properties

CAS No.

94158-08-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 1-benzyl-5-oxo-2H-triazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-2-18-12(17)10-11(16)15(14-13-10)8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3

InChI Key

YEIOKZIFKHUIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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